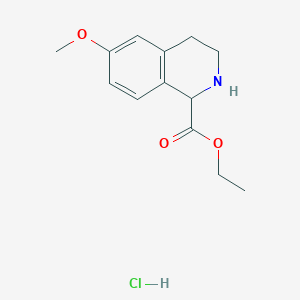

![molecular formula C10H8N2O4S2 B2997567 3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 944894-10-4](/img/structure/B2997567.png)

3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

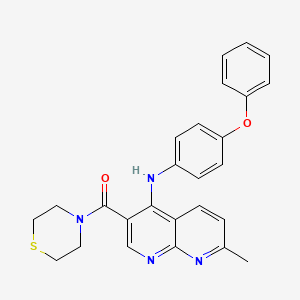

3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H8N2O4S2 and a molecular weight of 284.32 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8N2O4S2/c13-10(14)9-8(3-5-17-9)18(15,16)12-7-2-1-4-11-6-7/h1-6,12H,(H,13,14) . This indicates that the compound contains a thiophene ring, a pyridine ring, and a sulfamoyl group.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Catalytic Applications

Magnetically Separable Graphene Oxide Anchored Sulfonic Acid was utilized as a novel and highly efficient catalyst for the synthesis of pyrazolopyridine derivatives. This catalytic system demonstrated remarkable reusability and performance, showcasing the potential of 3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid derivatives in facilitating complex organic reactions (Zhang et al., 2016).

Molecular Docking and Biological Evaluation

Novel 1H-3-Indolyl Derivatives containing thiophene and pyridine moieties were designed, synthesized, and evaluated for their antioxidant activities. The study included comprehensive 2D-QSAR modeling and molecular docking analyses, indicating that these compounds might serve as effective antioxidants, with certain derivatives showing higher activity than ascorbic acid itself (Aziz et al., 2021).

Synthesis of Complex Molecules

A novel method for the Preparation of Thiopyranopyridine Derivatives was explored, emphasizing the systematic study of thiopyranopyridines where the sulfur atom is one carbon atom away from the pyridine ring. This work highlights the versatility of pyridine-sulfamoyl thiophene derivatives in synthesizing structurally complex and diverse organic molecules (Clarke et al., 1984).

Metal-Free Mild Oxidation

The compound 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) mediated a metal-free mild oxidation process for converting thiols to disulfides in aqueous medium, showcasing a novel application of pyridine derivatives in oxidation reactions that are critical for various chemical and pharmaceutical processes (Samanta et al., 2016).

Environmental and Biological Sensing

A Reaction-Based Fluorescent Probe for selective discrimination of thiophenols over aliphatic thiols was developed, employing a design that leverages pyridine derivatives. This work underscores the importance of such compounds in creating sensitive and selective detection methods for monitoring environmental and biological samples (Wang et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

3-(pyridin-3-ylsulfamoyl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4S2/c13-10(14)9-8(3-5-17-9)18(15,16)12-7-2-1-4-11-6-7/h1-6,12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJJRHOHZTTZPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide](/img/structure/B2997485.png)

![Ethyl 6-acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2997490.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2997492.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2997493.png)

![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2997496.png)

![1-phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide](/img/structure/B2997502.png)

![3-methoxy-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2997503.png)